2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid
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Overview
Description
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications. This compound, in particular, has a unique structure that combines the properties of boronic acids with the indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid typically involves the introduction of the boronic acid group to the indole ring. One common method is the palladium-catalyzed borylation of halogenated indoles using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the nitrogen atom of the indole during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form boron-containing alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted indoles with new carbon-carbon bonds.
Scientific Research Applications
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid has several scientific research applications:
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of sensors and probes for detecting carbohydrates and other biomolecules.
Medicine: The indole moiety is a common structural motif in many pharmaceuticals, and this compound can be used in the synthesis of drug candidates.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as the design of sensors and probes. The indole moiety can also interact with biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid that lacks the indole moiety.
Indole-3-boronic acid: Similar to 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid but without the Boc protecting group.
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid: A positional isomer with the boronic acid group at a different position on the indole ring.
Uniqueness
This compound is unique due to the presence of both the boronic acid group and the indole moiety, which provides a combination of reactivity and biological activity. The Boc protecting group also adds stability and allows for selective deprotection in synthetic applications .
Properties
Molecular Formula |
C14H16BNO6 |
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Molecular Weight |
305.09 g/mol |
IUPAC Name |
2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-6-carboxylic acid |
InChI |
InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-6-9(12(17)18)5-4-8(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18) |
InChI Key |
AFFUEKZAHJTIQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)O)(O)O |
Origin of Product |
United States |
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